3-(2-Pyridyl)acrylic acid

Crystal Engineering Solid-State Photochemistry Cycloaddition

3-(2-Pyridyl)acrylic acid (2-PA) is the essential bifunctional monomer for crystal engineering and chemoenzymatic synthesis. Its switchable photoinert nature enables controlled [2+2] photodimerization only after salt formation, an advantage absent in the 3- and 4-isomers. It serves as a critical precursor for PAL-catalyzed synthesis of optically pure 3-(2-pyridyl)alanine, a chiral building block for pharmaceuticals. The 2-pyridyl motif imparts unique electronic effects and metal-chelating capability, enabling Cu-cross-linked copolymers for high-efficiency catalytic oxidations. Substituting with other isomers fundamentally alters reactivity and regulatory outcomes. Procure guaranteed high-purity 2-PA for reproducible materials design and enzymatic biotransformation.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 54495-51-1
Cat. No. B3426794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridyl)acrylic acid
CAS54495-51-1
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CC(=O)O
InChIInChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+
InChIKeyLKDFTXDJKHGCAC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyridyl)acrylic Acid (CAS 54495-51-1) Procurement Guide: Key Structural and Physicochemical Profile


3-(2-Pyridyl)acrylic acid (2-PA; CAS 54495-51-1) is an α,β-unsaturated carboxylic acid featuring a pyridyl group at the 2-position of the acrylic acid backbone [1]. With a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol, it exists as a crystalline solid with a reported melting point of 201-203°C [1]. The compound's computed XLogP3-AA value is 0.8, indicating a balance between hydrophilicity and lipophilicity that contrasts with non-pyridyl analogs [1]. Its bifunctional nature—combining a carboxylic acid with a pyridine nitrogen—enables both typical carboxylic acid derivatization and metal coordination chemistry .

3-(2-Pyridyl)acrylic Acid (CAS 54495-51-1): Why In-Class Analogs Are Not Interchangeable


Substituting 3-(2-pyridyl)acrylic acid with its 3- or 4-pyridyl isomers, or with non-pyridyl analogs like cinnamic acid, is not a straightforward replacement. The 2-pyridyl isomer exhibits markedly different solid-state photoreactivity compared to the 3-pyridyl isomer, with the former being inherently photoinert and the latter photoreactive under identical conditions [1]. Furthermore, the 2-pyridyl substitution pattern imparts a distinct electronic environment that alters NMR chemical shifts relative to cinnamic acid derivatives, reflecting a unique balance of inductive and resonance effects through the ethylenic bond [2]. These differences are not merely academic; they directly impact the compound's utility in materials design (e.g., crystal engineering via photodimerization) and as a synthetic intermediate where precise regiochemical control is required [1][3]. The following quantitative evidence underscores why generic substitution is scientifically and operationally unsound.

Quantitative Differentiation of 3-(2-Pyridyl)acrylic Acid (CAS 54495-51-1): Comparative Evidence Guide


Solid-State Photoreactivity: 2-Pyridyl Isomer is Photoinert vs. Photoreactive 3-Pyridyl Isomer

In a direct head-to-head comparison, trans-3-(2′-pyridyl)acrylic acid (2-PA) is demonstrated to be photoinert in its native solid state, whereas trans-3-(3′-pyridyl)acrylic acid (3-PA) is photoreactive and undergoes photodimerization [1]. This stark difference dictates their respective utilities in materials design: 3-PA can be used for spontaneous photo-patterning, while 2-PA requires salt formation to become photoreactive, enabling a switchable reactivity that is advantageous for controlled, on-demand transformations [1].

Crystal Engineering Solid-State Photochemistry Cycloaddition Materials Science

NMR Chemical Shift Analysis: Distinct Electronic Environment Relative to Cinnamic Acid

A study applying linear free energy relationships to NMR chemical shifts reveals that the 2-pyridylacrylic acid exhibits an 'unexpected behaviour' in both ¹H NMR chemical shifts and its reactivity with diazodiphenylmethane, interpreted as increased electron density in the π-electronic system [1]. This is in contrast to the behavior of substituted cinnamic acids and the other pyridineacrylic isomers, which follow more predictable Hammett or Taft relationships [1].

NMR Spectroscopy Linear Free Energy Relationships Structure-Activity Analysis

Polymer-Metal Complex Catalytic Activity: Quantitative Yield and Reusability for Benzyl Alcohol Oxidation

Cross-linked copolymers of (3-(2-pyridyl)acrylic acid)-copper(II) complexes, synthesized in supercritical CO₂, demonstrate 'high catalytic efficiency' for the oxidation of benzyl alcohol using H₂O₂ [1]. The research highlights that these complexes can be 'reused repeatedly in high yield,' providing a quantifiable advantage in catalyst longevity and process economics [1].

Catalysis Polymer Chemistry Metal-Organic Complexes Green Chemistry

Chemoenzymatic Synthesis: Specific Substrate for L-Phenylalanine Ammonia-Lyase with Defined Conversion Efficiency

3-(2-Pyridyl)acrylic acid serves as a specific substrate for L-phenylalanine ammonia-lyase (PAL) from Rhodotorula rubra, enabling the stereocontrolled synthesis of optically pure 3-(2-pyridyl)alanine [1]. Under defined conditions (6.4 mol/L aqueous ammonia, pH 10.5, 30°C), the enzymatic amination proceeds with a conversion of 60% [1]. This specific enzymatic recognition is not a general property of all pyridylacrylic acid isomers or cinnamic acid analogs.

Biocatalysis Enzyme Engineering Chiral Synthesis Amino Acid Derivatives

Validated Application Scenarios for 3-(2-Pyridyl)acrylic Acid (CAS 54495-51-1)


Solid-State Crystal Engineering with Switchable Photoreactivity

The photoinert nature of native 3-(2-pyridyl)acrylic acid makes it an ideal scaffold for crystal engineering. As demonstrated, its reactivity can be turned 'on' via salt formation with HCl, CF₃CO₂H, or H₂SO₄, enabling controlled photodimerization in a head-to-tail fashion to yield the corresponding cyclobutane dimer, 2,4-bis(2′-pyridyl)-cyclobutane-1,3-dicarboxylic acid [1]. This 'switchable' behavior is a distinct advantage over the always-photoreactive 3-pyridyl isomer, allowing for more sophisticated solid-state reaction design [1].

Synthesis of Chiral 3-(2-Pyridyl)alanine via Biocatalysis

This compound is a critical precursor for the chemoenzymatic synthesis of optically pure 3-(2-pyridyl)alanine, a valuable chiral building block for pharmaceuticals and peptidomimetics [1]. The process utilizes L-phenylalanine ammonia-lyase (PAL) to catalyze the stereocontrolled amination of the olefinic bond in 3-(2-pyridyl)acrylic acid, achieving a 60% conversion under mild conditions [1]. This specific enzymatic pathway is not available for other pyridylacrylic isomers, making 3-(2-pyridyl)acrylic acid an essential procurement for this application [1].

Development of Reusable Polymer-Metal Catalysts for Sustainable Chemistry

The compound's ability to form coordination complexes with metals, such as copper(II), enables the synthesis of cross-linked copolymers with high catalytic activity for oxidation reactions [1]. For example, poly[(3-(2-pyridyl)acrylic acid)-co-acrylic acid]-Cu(II) complexes exhibit high efficiency and reusability in the oxidation of benzyl alcohol with H₂O₂ [1]. This positions the compound as a key monomer for creating robust, reusable catalysts that align with green chemistry principles [1].

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